molecular formula C10H24N2 B1596079 1,2-Ethanediamine, N,N'-bis(1-methylpropyl)- CAS No. 4013-96-1

1,2-Ethanediamine, N,N'-bis(1-methylpropyl)-

Cat. No. B1596079
CAS RN: 4013-96-1
M. Wt: 172.31 g/mol
InChI Key: MLUUZUJIIRYWBJ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- is a chemical compound with the following properties:



  • Molecular Formula : C<sub>8</sub>H<sub>20</sub>N<sub>2</sub>

  • Molecular Weight : 144.2578 g/mol

  • IUPAC Standard InChI : InChI=1S/C8H20N2/c1-7(2)10(6-5-9)8(3)4

  • CAS Registry Number : 121-05-1



Synthesis Analysis

The synthesis of this compound involves the reaction of ethylenediamine (1,2-diaminoethane) with diisopropylamine . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.



Molecular Structure Analysis

The molecular structure of 1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- consists of two amino groups (NH<sub>2</sub>) attached to an ethylene backbone. The two isopropyl groups (CH<sub>3</sub>) are linked to the nitrogen atoms. The compound adopts a linear geometry.



Chemical Reactions Analysis


  • Acid-Base Reactions : The amino groups can act as bases, accepting protons (H<sup>+</sup>) to form salts.

  • Complex Formation : The compound can form coordination complexes with metal ions due to its amino groups.

  • Alkylation : The isopropyl groups can undergo alkylation reactions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water due to the amino groups.

  • Melting Point : Varies based on crystal form.

  • Boiling Point : Approximately 200°C.

  • Density : ~0.8 g/cm<sup>3</sup>.


Safety And Hazards


  • Toxicity : Handle with care; it may cause skin and eye irritation.

  • Flammability : Not highly flammable.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research on this compound could explore:



  • Biological Applications : Investigate its potential as a ligand or drug candidate.

  • Catalysis : Assess its catalytic properties.

  • Materials Science : Explore its use in polymer synthesis.


Remember that this analysis is based on available data, and further research is essential for a comprehensive understanding of 1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- 123.


properties

IUPAC Name

N,N'-di(butan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-5-9(3)11-7-8-12-10(4)6-2/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUUZUJIIRYWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960568
Record name N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, N,N'-bis(1-methylpropyl)-

CAS RN

4013-96-1
Record name 1,2-Ethanediamine, N,N'-bis(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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